molecular formula C14H20N4O B2950923 4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine CAS No. 2202045-65-4

4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine

Cat. No.: B2950923
CAS No.: 2202045-65-4
M. Wt: 260.341
InChI Key: VBSYPWHLSFYNFC-UHFFFAOYSA-N
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Description

4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine is a chemical compound designed for research use only, featuring a pyrazolo[1,5-a]pyrimidine core linked to a piperidine moiety. The pyrazolo[1,5-a]pyrimidine scaffold is recognized in medicinal chemistry as a privileged structure for designing potent protein kinase inhibitors (PKIs), which play a critical role in targeted cancer therapy . Protein kinases are enzymes that regulate key cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them important therapeutic targets . This compound serves as a valuable intermediate for researchers constructing structure-activity relationships (SAR). The 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl group can act as an adenine mimetic, potentially allowing derivatives to bind to the ATP-binding sites of target kinases . The piperidine substituent is a common pharmacophore that can be further functionalized to modulate the molecule's physicochemical properties and binding affinity. Researchers are exploring such derivatives for their potential to inhibit a range of kinases, including CK2, EGFR, B-Raf, and MEK, which are implicated in cancers like non-small cell lung cancer (NSCLC) and melanoma . The structural features of this compound make it a promising scaffold for the development of novel small molecules in oncology research, anti-infective agent discovery, and other pharmacological areas. This product is intended for laboratory research purposes by qualified personnel and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,5-dimethyl-7-(piperidin-4-ylmethoxy)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-10-8-14(18-13(16-10)7-11(2)17-18)19-9-12-3-5-15-6-4-12/h7-8,12,15H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSYPWHLSFYNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2OCC3CCNCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine typically involves multiple steps, beginning with the preparation of the pyrazolo[1,5-a]pyrimidine core. This is often synthesized through a cyclization reaction involving suitable precursors under controlled conditions. The piperidine ring is then introduced via a nucleophilic substitution reaction, facilitated by the presence of the methyl bridge.

Industrial Production Methods

While specific industrial production methods for this compound may vary, large-scale synthesis often leverages catalytic processes to optimize yield and purity. Reaction conditions are meticulously controlled, including temperature, pressure, and solvent choice, to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine is known to undergo a variety of chemical reactions, including oxidation, reduction, and substitution. These reactions are pivotal in modifying the compound for specific applications.

Common Reagents and Conditions

Typical reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Conditions such as pH, temperature, and solvent polarity play crucial roles in these processes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield higher oxidation state derivatives, while reduction can lead to more saturated compounds. Substitution reactions typically result in derivatives with varied functional groups attached to the piperidine or pyrazolo[1,5-a]pyrimidine cores.

Scientific Research Applications

4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine has found applications across multiple disciplines:

  • Chemistry: : As a versatile intermediate in the synthesis of more complex molecules.

  • Biology: : In studying enzyme interactions and receptor binding due to its unique structure.

  • Medicine: : Potential therapeutic uses, particularly in targeting specific receptors or enzymes involved in disease pathways.

  • Industry: : Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for 4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, resulting in various effects. The compound's structure allows it to fit into active sites of enzymes or bind to receptor sites, influencing their activity and thereby modulating physiological responses.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogues:

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Features Reference
Target Compound Pyrazolo[1,5-a]pyrimidine 2,5-diMe; 7-OCH2-piperidine ~340–350* Piperidine enhances lipophilicity and potential CNS penetration.
4-[3-(2,5-Difluoro-4-MeSO2-phenyl)-pyrazolo[...] Pyrazolo[1,5-a]pyrimidine 3-(2,5-diF-4-MeSO2-Ph); 7-O-piperidine ~450–460 Sulfonyl and fluoro groups improve solubility and target affinity.
1-[3-(2-MeOPh)-2,5-diMe-pyrazolo[...]-piperazine Pyrazolo[1,5-a]pyrimidine 2,5-diMe; 7-piperazine 428.53 Piperazine increases basicity, potentially enhancing solubility in acidic pH.
2-(4-MeOPh)-3,5-diMe-7-morpholin-4-ylpyrazolo[...] Pyrazolo[1,5-a]pyrimidine 3,5-diMe; 7-morpholine 338.4 Morpholine improves metabolic stability due to reduced oxidative metabolism.
7-CF3-2,5-diPh-pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 2,5-diPh; 7-CF3 ~400–410 Trifluoromethyl group enhances electron-withdrawing effects and lipophilicity.

*Estimated based on analogous structures.

Pharmacological and Physicochemical Comparisons

  • Target Affinity: Piperidine-substituted derivatives (e.g., the target compound) are often explored as kinase inhibitors. In contrast, morpholine-substituted analogues (e.g., ) may favor targets requiring polar interactions.
  • Solubility and LogP: The target compound’s piperidine moiety (pKa ~10) is protonated at physiological pH, improving aqueous solubility compared to non-basic morpholine derivatives. However, trifluoromethyl-substituted analogues (e.g., ) exhibit higher logP values, favoring membrane permeability.
  • Synthetic Complexity : The target compound’s synthesis is less laborious than trifluoromethyl-containing derivatives, which require specialized reagents (e.g., CF3COCl) . Piperazine analogues (e.g., ) demand additional steps for nitrogen functionalization.

Biological Activity

4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H16N4O2
  • Molar Mass : 244.28 g/mol
  • CAS Number : 171088-81-6

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Antitumor Activity :
    • Pyrazole derivatives are known to inhibit various kinases involved in cancer progression, such as BRAF(V600E) and EGFR. Studies have shown that certain pyrazoles can induce apoptosis in cancer cells by disrupting cellular signaling pathways .
    • In vitro studies demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) when tested alone and in combination with doxorubicin .
  • Antimicrobial Activity :
    • Research has indicated that pyrazole derivatives possess notable antimicrobial properties. For instance, some synthesized pyrazole carboxamides have shown efficacy against various bacterial strains .
    • The compound's mechanism of action may involve disrupting bacterial cell membranes and inhibiting essential metabolic processes.
  • Anti-inflammatory Effects :
    • In addition to its antitumor and antimicrobial activities, this compound has been evaluated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in vitro .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. The presence of the pyrazolo[1,5-a]pyrimidine moiety is critical for its interactions with biological targets. Modifications to the piperidine ring or the introduction of substituents on the pyrazole can enhance or diminish its activity.

Structural Feature Effect on Activity
Methyl groups on pyrazoleIncrease solubility and bioavailability
Piperidine substitutionAlters binding affinity to targets
Functional groupsModulate potency against specific cancer types

Case Studies

Several studies have highlighted the effectiveness of pyrazole derivatives:

  • Combination Therapy in Breast Cancer :
    • A study focused on combining this compound with doxorubicin showed a synergistic effect that significantly increased cytotoxicity in MDA-MB-231 cells compared to doxorubicin alone .
  • Antibacterial Testing :
    • In vitro tests demonstrated that certain pyrazole derivatives could inhibit the growth of resistant bacterial strains, supporting their potential as new antimicrobial agents .
  • Anti-inflammatory Assessment :
    • Experimental models indicated that treatment with this compound reduced inflammation markers significantly in animal models of induced inflammation .

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